molecular formula C25H24N2 B10885715 1-(2-ethylphenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole

1-(2-ethylphenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole

Cat. No.: B10885715
M. Wt: 352.5 g/mol
InChI Key: JORNRNDQOSKSJR-UHFFFAOYSA-N
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Description

1-(2-ethylphenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of ethyl and methyl substituents on the phenyl rings attached to the pyrazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-ethylphenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. One common method is the reaction of 2-ethylphenylhydrazine with 1,3-bis(4-methylphenyl)propane-1,3-dione under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-ethylphenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce halogens or other functional groups onto the aromatic rings.

Scientific Research Applications

1-(2-ethylphenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-ethylphenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or binding to specific receptors, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-methylphenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole
  • 1-(2-ethylphenyl)-3,5-bis(4-chlorophenyl)-1H-pyrazole
  • 1-(2-ethylphenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole

Uniqueness

1-(2-ethylphenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole is unique due to the specific arrangement of ethyl and methyl groups on the phenyl rings, which can influence its chemical reactivity and biological activity. The presence of these substituents can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from similar compounds with different substituents.

Properties

Molecular Formula

C25H24N2

Molecular Weight

352.5 g/mol

IUPAC Name

1-(2-ethylphenyl)-3,5-bis(4-methylphenyl)pyrazole

InChI

InChI=1S/C25H24N2/c1-4-20-7-5-6-8-24(20)27-25(22-15-11-19(3)12-16-22)17-23(26-27)21-13-9-18(2)10-14-21/h5-17H,4H2,1-3H3

InChI Key

JORNRNDQOSKSJR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N2C(=CC(=N2)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C

Origin of Product

United States

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